cis-melilotoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

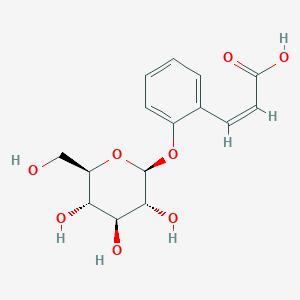

Cis-melilotoside: is a phenolic glycoside derived from o-coumaric acid. It is commonly found in plants such as Melilotus officinalis (yellow sweet clover) and Artemisia species . This compound exhibits potent antioxidant properties and moderate antiprotozoal activity against Trypanosoma cruzi .

準備方法

Synthetic Routes and Reaction Conditions: Cis-melilotoside can be isolated from the methanol extract of Melilotus officinalis seeds. The isolation process involves several steps, including column chromatography and preparative thin-layer chromatography . The structures of isolated compounds are determined using spectroscopic techniques such as NMR, UV-Vis, and FTIR .

Industrial Production Methods: the extraction from natural sources like Melilotus officinalis and Artemisia species remains the primary method of obtaining this compound .

化学反応の分析

Types of Reactions: Cis-melilotoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced antioxidant and antiprotozoal activities .

科学的研究の応用

Medicinal Applications

Cis-melilotoside exhibits several biological activities that make it a candidate for medicinal applications:

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions like chronic venous insufficiency and leg ulcers. However, evidence supporting its efficacy is still preliminary and requires further clinical trials to establish safety and effectiveness.

- Antioxidant Activity : The compound shows potential antioxidant properties, which are crucial for mitigating oxidative stress in various diseases. Its ability to scavenge free radicals suggests it could play a role in preventing cellular damage.

- Antiprotozoal Activity : this compound has been reported to exhibit moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease. The exact mechanism remains unclear, but its structural components may disrupt the membranes of the parasites, contributing to its antiprotozoal effects .

- Cytotoxicity Studies : In cytotoxicity evaluations against various cancer cell lines (T47D, HT-29, Caco-2), this compound showed no significant cytotoxic effects at concentrations up to 400 μg/mL. This suggests a favorable safety profile for potential therapeutic use .

Agricultural and Environmental Applications

- Soil Recovery : The cultivation of Melilotus officinalis has been explored for its role in soil recovery and improvement. The plant can enhance microbial activity in the soil and is effective in nitrogen fixation, which is beneficial for restoring degraded soils. This dual application not only aids in ecological restoration but also provides economic benefits through the production of bioactive compounds like this compound .

Case Studies and Research Findings

- Bioprospecting Studies : A study on the phytochemical diversity of Artemisia species highlighted the presence of this compound among other metabolites, suggesting its potential utility in developing new therapeutic agents .

- Cultivation Impact on Metabolome : Research indicated that different soil treatments significantly affect the metabolome of Melilotus officinalis, with implications for enhancing the production of bioactive compounds including this compound. This study utilized advanced metabolomic profiling techniques to analyze changes in metabolite composition under varying agricultural practices .

- Clinical Applications : Clinical studies have explored the use of extracts from Melilotus officinalis containing this compound for treating diabetic foot ulcers, demonstrating positive effects on wound healing processes .

作用機序

The mechanism of action of cis-melilotoside involves its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. It also exhibits antiprotozoal activity by inhibiting the growth of Trypanosoma cruzi . The molecular targets and pathways involved include the inhibition of oxidative enzymes and disruption of protozoal cell membranes .

類似化合物との比較

Trans-melilotoside: Another isomer of melilotoside with similar properties but different spatial configuration.

Coumarin: A related compound with anticoagulant properties.

4-Hydroxycoumarin: A derivative of coumarin with potent anticoagulant activity.

Uniqueness of Cis-melilotoside: this compound is unique due to its specific antioxidant and antiprotozoal activities, which are not as pronounced in its similar compounds .

特性

分子式 |

C15H18O8 |

|---|---|

分子量 |

326.3 g/mol |

IUPAC名 |

(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |

InChIキー |

GVRIYIMNJGULCZ-QLFWQTQQSA-N |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。